N-(3,5-dichlorophenyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2S/c17-13-8-14(18)10-15(9-13)19-22(20,21)16-6-5-11-3-1-2-4-12(11)7-16/h1-10,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKBGLOFQCMOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The sulfonation of naphthalene is a Friedel-Crafts electrophilic substitution reaction. Concentrated sulfuric acid (98%) acts as both the sulfonating agent and solvent. At temperatures between 160°C and 166°C, naphthalene undergoes sulfonation predominantly at the β-position (C-2), yielding naphthalene-2-sulfonic acid as the major product. The α-isomer (naphthalene-1-sulfonic acid) forms as a minor byproduct (5–7%) due to kinetic control but is removed via hydrolysis at 140–150°C in the presence of a dilute alkaline solution.
Table 1: Sulfonation Reaction Parameters
Byproduct Management
The α-naphthalenesulfonic acid byproduct is thermally unstable. Heating the reaction mixture to 140–150°C in the presence of a small quantity of sodium hydroxide (0.5–1.0 eq) hydrolyzes the α-isomer back to naphthalene and sulfuric acid. The naphthalene is subsequently removed via steam distillation, while the β-isomer crystallizes as its sodium salt upon cooling. Filtration and recrystallization from water yield pure naphthalene-2-sulfonic acid sodium salt.
Conversion to Naphthalene-2-Sulfonyl Chloride
| Reagent | Solvent | Temperature | Yield (Typical) |
|---|---|---|---|
| PCl₅ | CH₂Cl₂ | 60–70°C | 85–90% |
| SOCl₂ | Toluene | 80–90°C | 88–92% |
Challenges in Chlorination
Excessive heat or prolonged reaction times may lead to decomposition, necessitating strict temperature control. Residual sulfuric acid from the sulfonation step can also react with PCl₅, generating phosphoric acid byproducts that complicate purification.
Amidation with 3,5-Dichloroaniline
Coupling Reaction Dynamics
The final step involves reacting naphthalene-2-sulfonyl chloride with 3,5-dichloroaniline in a nucleophilic acyl substitution. A base such as pyridine or potassium hydroxide is required to neutralize HCl, shifting the equilibrium toward product formation. The patent EP0131903A2 highlights the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and catalysts such as HMPA to enhance reaction efficiency.
Table 3: Amidation Reaction Parameters
Optimization Strategies
The inclusion of oxygen under pressure (0.5 MPa) improves yield by preventing the oxidation of intermediates. Post-reaction, the mixture is cooled, and the product is isolated via silica gel chromatography (chloroform:methanol = 1:1) or ion-exchange resin treatment to obtain the free sulfonamide.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to maintain consistent temperature and mixing, reducing the formation of hydrolyzed byproducts. Automated pH control ensures optimal conditions during sulfonic acid neutralization.
Waste Management
Spent sulfuric acid from the sulfonation step is reconcentrated and reused, aligning with green chemistry principles. Chlorinated byproducts from amidation are treated with activated carbon filtration before disposal.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Aromatic protons of the naphthalene moiety appear as a multiplet at δ 7.5–8.2 ppm, while the dichlorophenyl group shows two singlets at δ 7.1 and 6.9 ppm.
-
IR Spectroscopy : Strong absorption bands at 1170 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.
Challenges and Mitigation
Byproduct Formation
Residual α-naphthalenesulfonic acid may persist if hydrolysis is incomplete. Recrystallization from ethanol/water mixtures (3:1 v/v) removes trace impurities.
Moisture Sensitivity
Naphthalene-2-sulfonyl chloride is hygroscopic, requiring anhydrous conditions during storage. Use of molecular sieves or nitrogen blankets is recommended.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The naphthalene ring system can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of naphthoquinones.
Scientific Research Applications
Medicinal Chemistry
N-(3,5-Dichlorophenyl)naphthalene-2-sulfonamide belongs to the class of sulfonamides, which have been widely studied for their therapeutic properties. These compounds are known for their versatility in treating various medical conditions, including:
- Antimicrobial Activity : Sulfonamides have historically been used as antibiotics. They inhibit bacterial growth by interfering with folic acid synthesis, making them effective against a range of bacterial infections.
- Antiviral Properties : Recent studies indicate that derivatives of sulfonamides exhibit antiviral activities. For instance, compounds similar to this compound have shown promise as inhibitors against viruses like HIV and Yellow Fever Virus (YFV) . The mechanism often involves the inhibition of viral replication processes.
Cancer Therapy
Research has highlighted the potential of this compound in cancer treatment. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Key findings include:
- Topological Indices : Recent studies utilized topological indices to predict the biological activity of sulfonamide derivatives, including this compound. These indices help correlate molecular structure with anticancer efficacy, suggesting that modifications to the compound could enhance its therapeutic profile .
- Cell Proliferation Inhibition : Compounds derived from sulfonamides have been identified as cell proliferation inhibitors. This property is crucial for developing new treatments aimed at halting cancer growth .
Pharmacological Applications
The pharmacological applications of this compound extend beyond oncology and infectious diseases:
- CB1 Receptor Modulation : Some sulfonamides act as antagonists or inverse agonists at cannabinoid receptors (CB1). This activity suggests potential applications in treating conditions such as obesity, anxiety disorders, and neuroinflammatory diseases .
- Cognitive Disorders : The compound has been explored for its effects on cognitive functions and memory deficits. Research indicates that it may offer therapeutic benefits for conditions like schizophrenia and other cognitive impairments .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Effects on Aryl Rings
- This is consistent with findings in related N-aryl sulfonamides, where electron-withdrawing groups stabilize planar conformations and influence crystal packing .
- N-(3,5-Dimethylphenyl)-2-methoxy-1-naphthalenesulfinamide (CAS 477714-12-8) : The 3,5-dimethylphenyl group provides electron-donating effects, reducing intermolecular dipole interactions. Additionally, the sulfinamide group (S=O) has lower polarity compared to the sulfonamide (SO₂), affecting solubility and crystal symmetry .
Functional Group Differences
- Sulfonamide vs. Acetamide: N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide () replaces the sulfonamide with a trichloroacetamide group.
Physicochemical Properties
Molecular Weight and Polarity
Crystallographic Behavior
- Electron-Withdrawing vs. Electron-Donating Substituents: In N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide (), dichloro substitution leads to monoclinic crystal systems with distinct lattice parameters. Similar effects are expected in the sulfonamide analog, where strong hydrogen bonds (N–H···O=S) may dominate packing .
- Sulfinamide vs. Sulfonamide : Sulfinamides (e.g., ) exhibit reduced hydrogen-bonding capacity compared to sulfonamides, resulting in less dense crystal structures .
Data Table: Key Comparative Features
Research Findings and Implications
- Substituent Position and Electronic Effects : Meta-substitution with chlorine () enhances molecular rigidity and thermal stability compared to para-substituted analogs. This is critical in pharmaceutical crystallization processes .
- Functional Group Impact : Sulfonamides generally exhibit higher solubility in polar solvents than sulfinamides or acetamides due to the polar SO₂ group. However, dichloro substitution may counteract this by increasing hydrophobicity .
- Crystallographic Trends : Electron-withdrawing groups like nitro or chloro favor tighter crystal packing via hydrogen bonds and halogen interactions, as seen in N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide () .
Biological Activity
N-(3,5-dichlorophenyl)naphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of this compound
This compound is characterized by a naphthalene ring system substituted with a dichlorophenyl group. This unique structure is believed to enhance its interaction with biological targets, making it a compound of interest for various therapeutic applications.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites on enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to various therapeutic effects.
2.1 Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating physiological processes. For instance, modifications to sulfonamide derivatives have shown promising results in selectively inhibiting tumor-associated CAs (CA IX and CA XII) while sparing the off-target cytosolic CA II .
3.1 Antimicrobial Activity
This compound has been studied for its antimicrobial properties. A comparative analysis shows that related compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Sulfonamide Derivative 1 | 10 | S. aureus |
| Sulfonamide Derivative 2 | 0.39–0.78 | E. coli |
The minimum inhibitory concentrations (MICs) for various derivatives suggest that modifications in the substituents can significantly affect their antimicrobial efficacy .
3.2 Anticancer Activity
Studies have also explored the cytotoxic effects of this compound against tumor cell lines such as HeLa and WM35. The cytotoxicity was assessed using the MTT assay, indicating potential applications in cancer therapy .
4. Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups, such as chlorine or trifluoromethyl groups on the phenyl ring, enhances antibacterial activity against certain pathogens . The positioning and nature of these substituents are critical in determining the compound's overall biological efficacy.
5.1 Multifunctional Ligands
Recent research has focused on developing multifunctional ligands based on sulfonamides that target neuropsychiatric conditions. These ligands demonstrated significant binding affinity for serotonin receptors and showed promise in modulating mood disorders .
5.2 Antimicrobial Evaluation
A comprehensive study evaluated various sulfonamide derivatives for their antimicrobial activities through minimum inhibitory concentration (MIC) assessments and time-kill assays against pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited potent bactericidal activities .
6. Conclusion
This compound presents a promising avenue for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Understanding its mechanism of action and optimizing its structure through SAR studies may lead to the development of novel therapeutic agents.
Q & A
Basic Research Question
- NMR spectroscopy : - and -NMR confirm regioselectivity of sulfonamide bonding. Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm, broad singlet) .
- Mass spectrometry (HRMS) : Molecular ion peak at m/z 363.99 (CHClNOS) with isotopic Cl patterns .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) monitors purity (>98%). Retention time ~8.2 min .
How does this compound interact with biological targets, and what assays are used to study its inhibitory effects?
Advanced Research Question
The dichlorophenyl group is associated with enzyme inhibition (e.g., GABA receptors in insecticides) , while sulfonamides often target carbonic anhydrases or proteases. Methodologies include:
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) .
- Docking studies : Molecular modeling (AutoDock Vina) predicts binding to hydrophobic pockets, validated by mutagenesis (e.g., replacing Phe residues in target enzymes) .
- Cellular assays : Cytotoxicity screening (MTT assay) in HEK293 or Sf9 cells to evaluate selectivity .
What are the environmental degradation pathways of this compound, and how persistent is it in soil/water systems?
Advanced Research Question
- Hydrolysis : Stable in neutral water (t >30 days at pH 7) but degrades under alkaline conditions (pH >10) via sulfonamide bond cleavage .
- Photolysis : UV exposure (λ=254 nm) generates 3,5-dichloroaniline and naphthalene-2-sulfonic acid as primary breakdown products .
- Microbial degradation : Soil microcosm studies show 40% degradation over 60 days by Pseudomonas spp., with metabolites identified via LC-QTOF-MS .
How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point) for this compound?
Advanced Research Question
Discrepancies arise from polymorphic forms or impurities. Strategies include:
- DSC/TGA : Differentiate polymorphs (e.g., melting points 148–152°C vs. 155–158°C) and assess thermal stability .
- Solubility profiling : Use shake-flask method in buffers (pH 1–13) to determine pH-dependent solubility. Reported solubility in DMSO: >50 mg/mL; in water: <0.1 mg/mL .
- Interlaboratory validation : Cross-check NMR and elemental analysis (C, H, N) with certified reference standards .
What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs of this compound?
Advanced Research Question
- Analog synthesis : Vary substituents on the naphthalene ring (e.g., electron-withdrawing groups at C-4) or dichlorophenyl moiety (e.g., CF substitution) .
- High-throughput screening : Use 96-well plates to test inhibition against panels of enzymes (e.g., carbonic anhydrase isoforms CA-I to CA-XIV) .
- Multivariate analysis : Apply QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC values .
Notes
- Methodological Focus : Emphasized reproducible techniques (e.g., column conditions, assay protocols).
- Advanced Topics : Highlighted mechanistic studies and data reconciliation strategies for academic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
